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molecular formula C15H14 B074087 2-Ethyl-9H-fluorene CAS No. 1207-20-1

2-Ethyl-9H-fluorene

Cat. No. B074087
M. Wt: 194.27 g/mol
InChI Key: IAGPYKKRRMNDCQ-UHFFFAOYSA-N
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Patent
US03959482

Procedure details

Acetic anhydride (2.67 g.) in dichloroethane (10 ml.) was added dropwise to a stirred, cooled (0°) suspension of aluminum chloride (6.95 g.) in dichloroethane (20 ml.). Cooling and stirring were continued during the dropwise addition of a solution of 2-ethylfluorene (4.61 g.) in dichloroethane (50 ml.). The mixture was stirred for one hour at room temperature and then decomposed by the dropwise addition of 2N-hydrochloric acid (40 ml.) to the cooled solution. The organic layer was separated, washed with water and with aqueous sodium bicarbonate, dried over anhydrous sodium sulphate, filtered, and evaporated under reduced pressure. The residue was recrystallised from light petroleum (ca 250 ml., b.p. 60°-80°) to give 2-acetyl-7-ethylfluorene m.p. 120°-122°.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.61 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:12]([C:14]1[CH:26]=[CH:25][C:24]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:17][C:16]=2[CH:15]=1)[CH3:13].Cl>ClC(Cl)C>[C:1]([C:20]1[CH:21]=[CH:22][C:23]2[C:24]3[C:16](=[CH:15][C:14]([CH2:12][CH3:13])=[CH:26][CH:25]=3)[CH2:17][C:18]=2[CH:19]=1)(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
6.95 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
4.61 g
Type
reactant
Smiles
C(C)C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from light petroleum (ca 250 ml., b.p. 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=2CC3=CC(=CC=C3C2C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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